molecular formula C10H10N2OS B1483498 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2090255-92-6

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1483498
CAS No.: 2090255-92-6
M. Wt: 206.27 g/mol
InChI Key: ZEJIAYVYNIEZLM-UHFFFAOYSA-N
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Description

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, potentially acting as an inhibitor or activator. For instance, the aldehyde group can form Schiff bases with amino groups in proteins, altering their function. Additionally, the thiophene ring may engage in π-π interactions with aromatic amino acids in enzyme active sites, influencing enzyme activity .

Cellular Effects

This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins, leading to changes in downstream gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its aldehyde group, forming covalent adducts with nucleophilic residues in proteins. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade in the presence of light or heat. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.

Properties

IUPAC Name

2-ethyl-5-thiophen-3-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-12-9(6-13)5-10(11-12)8-3-4-14-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJIAYVYNIEZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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